1H-Pyrazole, 4-ethenyl-1-phenyl-
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Overview
Description
4-Ethenyl-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of 4-ethenyl-1-phenyl-1H-pyrazole consists of a pyrazole ring substituted with an ethenyl group at the 4-position and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between phenylhydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as silver or copper .
Another method involves the use of palladium-catalyzed coupling reactions. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can yield pyrazole derivatives .
Industrial Production Methods
Industrial production of 4-ethenyl-1-phenyl-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethenyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethenyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the compound’s interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the ethenyl group at the 4-position.
4-Phenyl-1H-pyrazole: Lacks the ethenyl group and has a different substitution pattern.
3,5-Dimethyl-1-phenyl-1H-pyrazole: Contains additional methyl groups at the 3 and 5 positions.
Uniqueness
4-Ethenyl-1-phenyl-1H-pyrazole is unique due to the presence of the ethenyl group at the 4-position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
CAS No. |
2600-64-8 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-ethenyl-1-phenylpyrazole |
InChI |
InChI=1S/C11H10N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h2-9H,1H2 |
InChI Key |
JKEMTSULTWYJCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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